molecular formula C15H13N3O5 B5582450 dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate

dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate

Cat. No.: B5582450
M. Wt: 315.28 g/mol
InChI Key: WARWHHOHKYRXHU-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a pyrazine ring and an isophthalate moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry, as well as its possible biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with a pyrazine derivative. One common method includes the use of pyrazine-2-carbonyl chloride as a reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is not fully understood. it is believed to interact with specific molecular targets through its pyrazine and isophthalate moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminoisophthalate: A precursor in the synthesis of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate.

    Dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate: Similar structure but with a thiophene ring instead of a pyrazine ring.

    Dimethyl 5-[(2-nitrobenzoyl)amino]isophthalate: Contains a nitrobenzoyl group instead of a pyrazinylcarbonyl group.

Uniqueness

This compound is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 5-(pyrazine-2-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-22-14(20)9-5-10(15(21)23-2)7-11(6-9)18-13(19)12-8-16-3-4-17-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARWHHOHKYRXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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